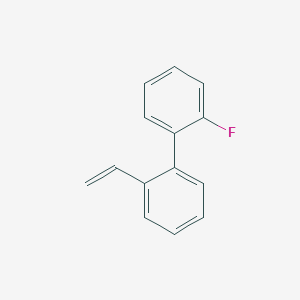
2-Fluoro-2-vinyl-1-1-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-vinyl-1-1-biphenyl is an organic compound with the molecular formula C14H11F. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a fluorine atom and another by a vinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-vinyl-1-1-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated biphenyl compound . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-vinyl-1-1-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce ethyl derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-2-vinyl-1-1-biphenyl has several scientific research applications:
Biology: This compound can be used in the development of fluorescent probes for biological imaging.
Industry: In materials science, it is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-vinyl-1-1-biphenyl involves its interaction with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can affect molecular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobiphenyl: Similar structure but lacks the vinyl group.
2-Vinylbiphenyl: Similar structure but lacks the fluorine atom.
2-Fluoro-1,1’-biphenyl: Another fluorinated biphenyl derivative.
Uniqueness
2-Fluoro-2-vinyl-1-1-biphenyl is unique due to the presence of both a fluorine atom and a vinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C14H11F |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
1-ethenyl-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H11F/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h2-10H,1H2 |
Clave InChI |
QVHQMBLBEWBKBB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















